molecular formula C9H11NO2S B2483051 5-Phenyl-1lambda6,2-thiazolidine-1,1-dione CAS No. 1537863-73-2

5-Phenyl-1lambda6,2-thiazolidine-1,1-dione

Cat. No. B2483051
CAS RN: 1537863-73-2
M. Wt: 197.25
InChI Key: DXKMEVHNIYSRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazolidine derivatives, including 5-Phenyl-1lambda^6,2-thiazolidine-1,1-dione, often involves strategies that leverage the reactivity of thiazolidine rings. These methodologies can include condensation reactions of appropriate amino acids or their derivatives with aldehydes or ketones in the presence of sulfur donors. Innovative green chemistry approaches have also been developed to synthesize these compounds more sustainably, focusing on reducing toxic reagents and improving reaction efficiencies (Santos, Silva, & Jones, 2018).

Molecular Structure Analysis

The molecular structure of 5-Phenyl-1lambda^6,2-thiazolidine-1,1-dione is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen atoms. This core structure is crucial for the compound's chemical reactivity and biological activity. The phenyl group attached to the thiazolidine ring can significantly influence the molecule's electronic properties and reactivity patterns (Issac & Tierney, 1996).

Chemical Reactions and Properties

Thiazolidine derivatives, including 5-Phenyl-1lambda^6,2-thiazolidine-1,1-dione, participate in various chemical reactions, largely influenced by their functional groups. They can undergo reactions typical for carbonyl compounds, such as nucleophilic addition or condensation, and can also engage in sulfur-specific reactions. The presence of the phenyl group adds to the compound's versatility, allowing for electrophilic substitution reactions that can further diversify the molecule's derivatives (Cunico, Gomes, & Vellasco, 2008).

Physical Properties Analysis

The physical properties of 5-Phenyl-1lambda^6,2-thiazolidine-1,1-dione, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The presence of both a heterocyclic thiazolidine ring and a phenyl group contributes to the compound's unique physical characteristics, which can be tailored through further chemical modification for specific applications.

Chemical Properties Analysis

5-Phenyl-1lambda^6,2-thiazolidine-1,1-dione exhibits chemical properties typical of both thiazolidines and phenyl-containing compounds. Its reactivity is characterized by the potential for various chemical transformations, including ring-opening reactions, addition reactions at the carbonyl group, and modifications at the phenyl ring. These properties make it a valuable scaffold for the synthesis of a wide range of biologically active compounds (Verma, Yadav, & Thareja, 2019).

Scientific Research Applications

Aldose Reductase Inhibition

5-Phenyl-1lambda6,2-thiazolidine-1,1-dione derivatives have been synthesized and evaluated for their potential as aldose reductase inhibitors. This includes a study of thiazolidine-2, 4-dione derivatives, demonstrating significant inhibition of aldose reductase and lens swelling in rats, suggesting potential applications in diabetic complications (Sohda et al., 1982).

Anticancer Properties

A thiazolidine-2,4-dione derivative showed dual inhibition of the Raf/MEK/ERK and PI3K/Akt signaling pathways, which are vital in cancer development. This compound induced apoptosis and cell cycle arrest in leukemia cells, marking its potential as an anticancer agent (Li et al., 2010). Another study synthesized novel thiazolidine-2,4-dione derivatives, showing significant cytotoxic activity against breast cancer cells, with potential as anti-cancer agents (Asati & Bharti, 2018).

Hypoglycemic and Hypolipidemic Activities

Thiazolidine-2, 4-dione derivatives have demonstrated hypoglycemic and hypolipidemic activities in studies with obese and diabetic mice. These activities suggest potential applications in managing diabetes and associated lipid disorders (Sohda et al., 1982).

Antimicrobial Activities

Thiazolidine-2,4-dione derivatives have been explored for their antimicrobial properties. For instance, compounds synthesized from 5-benzylidene thiazolidine-2,4-dione demonstrated significant antibacterial and antifungal activities (Jat et al., 2006). Another study found that derivatives of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones showed good antibacterial activity against gram-positive bacteria (Prakash et al., 2011).

Corrosion Inhibition

Thiazolidinedione derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds showed significant inhibition efficiency, indicating potential applications in materials science and engineering (Yadav et al., 2015).

Mechanism of Action

While the specific mechanism of action for “5-Phenyl-1lambda6,2-thiazolidine-1,1-dione” is not mentioned in the available resources, thiazolidine derivatives are known to exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .

Safety and Hazards

The safety information for “5-Phenyl-1lambda6,2-thiazolidine-1,1-dione” indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . These codes correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Future Directions

Thiazolidine derivatives, including “5-Phenyl-1lambda6,2-thiazolidine-1,1-dione”, have shown diverse therapeutic and pharmaceutical activity, making them a focus of ongoing research . Future research directions may include the design of next-generation drug candidates, the development of multifunctional drugs, and the improvement of their activity .

properties

IUPAC Name

5-phenyl-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-13(12)9(6-7-10-13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKMEVHNIYSRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNS(=O)(=O)C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1537863-73-2
Record name 5-phenyl-1lambda6,2-thiazolidine-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.